molecular formula C15H24ClN B1527120 1-(1-Adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1332531-65-3

1-(1-Adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B1527120
CAS No.: 1332531-65-3
M. Wt: 253.81 g/mol
InChI Key: CIMHACSNXYSWHD-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride, also known as 1-(1-Adamantyl)ethylamine hydrochloride, is a chemical compound used for the prophylaxis and treatment of illness caused by various strains of influenza A virus in adults . It is a white to almost white crystalline powder .


Synthesis Analysis

The synthesis of adamantane derivatives like this compound is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of N,N-di-1-adamantyl-amine from 1-adamantylamine and 1-bromoadamantane has been reported .


Molecular Structure Analysis

The molecular formula of this compound is C12H21N·HCl . Its molecular weight is 215.77 .


Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is a white to almost white powder to crystal . It is freely soluble in water .

Safety and Hazards

1-(1-Adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

Mechanism of Action

Target of Action

The primary target of 1-(1-Adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride, also known as Amantadine hydrochloride, is the influenza A virus . It is used for the prophylaxis and treatment of illness caused by various strains of this virus in adults . In addition, it has been used as an antidyskinetic agent to treat Parkinson’s disease .

Mode of Action

Amantadine hydrochloride acts as a nicotinic antagonist, dopamine agonist, and noncompetitive NMDA antagonist . The antiviral mechanism of action is antagonism of the influenza virus A M2 proton channel, which prevents endosomal escape (i.e., the release of viral genetic material into the host cytoplasm) .

Biochemical Pathways

The compound affects the biochemical pathways related to the influenza A virus and Parkinson’s disease . By blocking the M2 proton channel, it prevents the release of viral genetic material into the host cytoplasm, thereby inhibiting the replication of the virus . In Parkinson’s disease, it is believed to increase the release of dopamine, thereby helping to alleviate symptoms .

Pharmacokinetics

Amantadine hydrochloride has a high bioavailability of 86–90% . It has minimal metabolism, mostly to acetyl metabolites . The elimination half-life is between 10–31 hours , and it is excreted in the urine . The compound is freely soluble in water , which aids in its absorption and distribution in the body.

Result of Action

The result of the action of Amantadine hydrochloride is the inhibition of the influenza A virus and the alleviation of symptoms of Parkinson’s disease . By blocking the M2 proton channel, it prevents the virus from releasing its genetic material into the host cell, thereby stopping the virus from replicating . In Parkinson’s disease, it increases the release of dopamine, which helps to reduce symptoms .

Action Environment

The action of Amantadine hydrochloride can be influenced by various environmental factors. For instance, its solubility in water can affect its absorption and distribution in the body. Furthermore, its stability can be affected by storage conditions . It is recommended to store the compound away from oxidizing agents to maintain its efficacy and stability.

Properties

IUPAC Name

1-(1-adamantyl)-3,6-dihydro-2H-pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N.ClH/c1-2-4-16(5-3-1)15-9-12-6-13(10-15)8-14(7-12)11-15;/h1-2,12-14H,3-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMHACSNXYSWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C23CC4CC(C2)CC(C4)C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
1-(1-Adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 3
1-(1-Adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 4
1-(1-Adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 5
1-(1-Adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 6
1-(1-Adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride

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